1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound with a complex molecular structure combining various functional groups and heterocycles. This compound showcases significant versatility and potential across multiple scientific disciplines, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and stability, often serving as a model compound for understanding triazine-based molecules.
Biology and Medicine: In biological research, the compound is evaluated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties. Its interaction with various biological targets is of particular interest.
Industry: Industrial applications may involve the compound as a precursor for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea involves multiple steps. Typically, the synthesis begins with the reaction of 4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with an appropriate urea derivative. Reaction conditions can vary but often include the use of catalysts and specific solvents to ensure the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient synthesis pathways, often utilizing continuous flow reactors and optimized reaction conditions to enhance productivity while maintaining high-quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Where specific functional groups may be oxidized, changing the oxidation state of certain atoms within the molecule.
Reduction: A reaction where certain parts of the molecule can be reduced, often involving hydrogenation reactions.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve precise temperature control, solvent selection, and sometimes the use of catalysts to achieve desired outcomes.
Major Products Formed: The products of these reactions depend on the specific reactants and conditions. For instance, oxidation may produce new functionalized derivatives, while substitution reactions may lead to modified versions of the original molecule with different properties.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. These can include inhibition of enzyme activity, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected.
Comparison with Similar Compounds
Comparing this compound with other similar triazine-based molecules highlights its unique structural features, such as the presence of the trifluoromethoxyphenyl group and the dimethylamino and piperidinyl substituents. Similar compounds may include:
1,3,5-Triazine derivatives: With different substituents on the triazine ring.
Phenylurea compounds: Featuring varying aromatic groups and substituents.
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Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N7O2/c1-28(2)16-25-15(26-17(27-16)29-10-4-3-5-11-29)12-23-18(30)24-13-6-8-14(9-7-13)31-19(20,21)22/h6-9H,3-5,10-12H2,1-2H3,(H2,23,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJOVTZCHIRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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